molecular formula C12H10F2O2 B2689137 3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one CAS No. 2309445-75-6

3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B2689137
CAS No.: 2309445-75-6
M. Wt: 224.207
InChI Key: KVOQBGVFYUPUNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the conjugated addition/elimination sequence of anisyllithium to 2-bromo-3-ethoxycyclopent-2-en-1-one, followed by a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid . This method yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)cyclopent-2-en-1-one
  • 3-(3,4-Dimethoxyphenyl)cyclopent-2-en-1-one
  • 3-(3,4-Dichlorophenyl)cyclopent-2-en-1-one

Uniqueness

3-(3,4-Difluoro-5-methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of both difluoro and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c1-16-11-6-8(5-10(13)12(11)14)7-2-3-9(15)4-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOQBGVFYUPUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC(=O)CC2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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